molecular formula C19H28N2O2 B2789604 Tert-butyl (r)-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate CAS No. 851388-55-1

Tert-butyl (r)-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate

Cat. No.: B2789604
CAS No.: 851388-55-1
M. Wt: 316.445
InChI Key: OIVBJMGOXYKNEF-MRXNPFEDSA-N
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Description

Tert-butyl ®-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further connected to a benzyl-substituted pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group of pyrrolidine with a tert-butyl carbamate group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate .

The next step involves the formation of the cyclopropyl ring, which can be accomplished through a cyclopropanation reaction. This reaction often employs reagents like diazomethane or Simmons-Smith reagents (iodomethylzinc iodide) to introduce the cyclopropyl group .

Finally, the benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide (e.g., benzyl bromide) reacts with the protected pyrrolidine derivative under basic conditions .

Industrial Production Methods

Industrial production of tert-butyl ®-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ®-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate is unique due to its combination of a tert-butyl carbamate group, a cyclopropyl ring, and a benzyl-substituted pyrrolidine. This unique structure imparts specific reactivity and stability characteristics, making it valuable for various applications in organic synthesis and scientific research .

Properties

IUPAC Name

tert-butyl N-[1-[(3R)-1-benzylpyrrolidin-3-yl]cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-19(10-11-19)16-9-12-21(14-16)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,22)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVBJMGOXYKNEF-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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